1-((1R,5S)-3-(1H-1,2,4-Triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one is a synthetic compound belonging to the class of bifunctional nociceptin/orphanin FQ peptide receptor (NOP) and μ-opioid receptor (MOP) ligands. [] These ligands have garnered significant attention in scientific research due to their potential as analgesics, particularly for treating neuropathic and inflammatory pain. []
1-((1R,5S)-3-(1H-1,2,4-Triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one, specifically identified as SR16435 in the study, functions as a bifunctional ligand targeting both NOP and MOP receptors in the spinal cord. [] By interacting with these receptors, it effectively reduces the transmission of pain signals, demonstrating a more potent analgesic effect compared to selective agonists like morphine (MOP) and SCH221510 (NOP). [] Notably, this dual-action mechanism contributes to a diminished and slower development of tolerance to its pain-relieving effects, as opposed to the MOP-centric action of buprenorphine. []
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: 141-46-8
CAS No.: 108347-97-3
CAS No.: 24622-61-5
CAS No.: